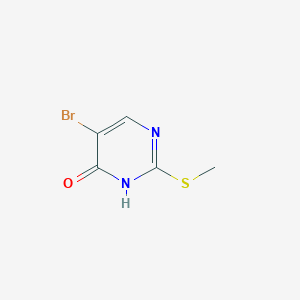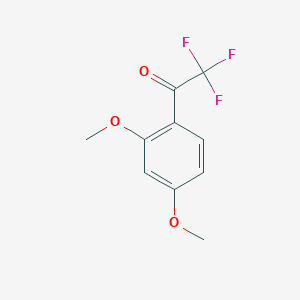
2',4'-Dimethoxy-2,2,2-trifluoroacetophenone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2’,4’-Dimethoxy-2,2,2-trifluoroacetophenone” is a chemical compound with the molecular formula C10H9F3O3 and a molecular weight of 234.17 g/mol. It is used for research and development purposes .
Synthesis Analysis
The synthesis of “2’,4’-Dimethoxy-2,2,2-trifluoroacetophenone” can be achieved from Trifluoroacetic anhydride and 1,3-Dimethoxybenzene . Another synthesis method involves the coupling of 3′-trifluoromethyl-2,2,2-trifluoroacetophenone with o-xylene under the catalysis of trifluoromethanesulfonic acid, followed by oxidation of KMnO4 and dehydration .
Molecular Structure Analysis
The molecular structure of “2’,4’-Dimethoxy-2,2,2-trifluoroacetophenone” consists of a trifluoroacetophenone core with two methoxy groups attached to the phenyl ring . The exact structure can be found in various chemical databases .
Chemical Reactions Analysis
“2’,4’-Dimethoxy-2,2,2-trifluoroacetophenone” can undergo asymmetric reduction with optically active Grignard reagent to form 2,2,2-trifluoro-1-phenylethanol . It can also be used as a starting material for the synthesis of fluorinated polymers .
Physical And Chemical Properties Analysis
The melting point of “2’,4’-Dimethoxy-2,2,2-trifluoroacetophenone” is between 48-52 °C (lit.) . The flash point is greater than 230 °F . The polymer films derived from it have good thermal stability with the glass transition temperature of 232–322 °C .
Wissenschaftliche Forschungsanwendungen
Solid-State Synthesis of Poly(3’,4’-dimethoxy-2,2’:5’,2"-terthiophene)
- Scientific Field : Organic Chemistry .
- Summary of Application : This research involved the synthesis of a new terthiophene monomer: 3’,4’-dimethoxy-2,2’:5’,2"-terthiophene (TMT). The solid-state oxidative polymerizations of TMT were performed in various ratios of oxidant (FeCl3) to monomer (TMT) .
- Methods of Application : The solid-state oxidative polymerizations of TMT were performed in various ratios of oxidant (FeCl3) to monomer (TMT). The resulting polymers were characterized by 1H-NMR, FTIR, UV-vis-NIR, GPC, X-ray diffraction, CV, as well as TGA and conductivity measurements .
- Results or Outcomes : The structure and properties of poly(TMT) were compared with those of polyterthiophene [poly(TT)] and poly(3’,4’-ethylenedioxy-2,2’:5’,2"-terthiophene) [poly(TET)] prepared under the same polymerization conditions. The comparison suggested that the dimethoxy-substituted polymer did not display higher crystallinity, thermal stability, conductivity and electrochemical activity than ethylenedioxy substituted one .
Synthesis, growth, and characterization of new stilbazolium derivative single crystal
- Scientific Field : Materials Science .
- Summary of Application : A new organic stilbazolium derivative was synthesized and grown by slow evaporation technique. The crystal structure of the grown crystal was solved by single crystal X-ray diffraction analysis .
- Methods of Application : The crystal was grown by slow evaporation technique. The crystal structure of the grown crystal was solved by single crystal X-ray diffraction analysis. Various functional groups of the grown crystal were identified using FT-IR spectral analysis. The molecular structure of DMPI was further confirmed by 1H NMR and 13C NMR spectral studies .
- Results or Outcomes : The linear optical studies revealed that the grown crystal has a wide transparency range from 481 to 800 nm, which is suitable for opto-electronic and nonlinear optical applications. The luminescence spectrum of DMPI showed yellow emission radiation at 571 nm .
Environmentally Friendly Epoxidation of Alkenes
- Scientific Field : Green Chemistry .
- Summary of Application : 2,2,2-Trifluoroacetophenone is used as an organocatalyst for the environmentally friendly epoxidation of alkenes .
- Methods of Application : The process involves the use of 2,2,2-trifluoroacetophenone as an organocatalyst and H2O2 as a green oxidant. Various olefins, mono-, di-, and trisubstituted, are epoxidized chemoselectively in high to quantitative yields .
- Results or Outcomes : The process is cheap, mild, fast, and environmentally friendly. It provides high to quantitative yields utilizing low catalyst loadings .
Synthesis of New Fluorinated Polymers
- Scientific Field : Polymer Chemistry .
- Summary of Application : 2,2,2-Trifluoroacetophenone is used in the synthesis of new fluorinated polymers .
- Results or Outcomes : The new fluorinated polymers synthesized have high average molecular weight, high thermal stability, and good film-forming properties .
Oxidation of Tertiary Amines and Azines to N-Oxides
- Scientific Field : Organic Chemistry .
- Summary of Application : 2,2,2-Trifluoroacetophenone is used as an organocatalyst for the oxidation of tertiary amines and azines to N-oxides .
- Methods of Application : The process involves the use of 2,2,2-trifluoroacetophenone as an organocatalyst and H2O2 as a green oxidant. Various tertiary amines and azines are oxidized to N-oxides in high to quantitative yields utilizing low catalyst loadings .
- Results or Outcomes : The process is cheap, mild, fast, and environmentally friendly. It provides high to quantitative yields .
Synthesis of Fluorinated Polymers
- Scientific Field : Polymer Chemistry .
- Summary of Application : 2,2,2-Trifluoroacetophenone is used in the synthesis of new fluorinated polymers .
- Results or Outcomes : The new fluorinated polymers synthesized have high average molecular weight, high thermal stability, and good film-forming properties .
Safety And Hazards
Eigenschaften
IUPAC Name |
1-(2,4-dimethoxyphenyl)-2,2,2-trifluoroethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O3/c1-15-6-3-4-7(8(5-6)16-2)9(14)10(11,12)13/h3-5H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLMOFSKRLCGLIX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)C(F)(F)F)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20399342 |
Source


|
| Record name | 1-(2,4-Dimethoxyphenyl)-2,2,2-trifluoroethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20399342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2',4'-Dimethoxy-2,2,2-trifluoroacetophenone | |
CAS RN |
578-16-5 |
Source


|
| Record name | 1-(2,4-Dimethoxyphenyl)-2,2,2-trifluoroethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20399342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2z)-{[4-(Dimethylamino)phenyl]imino}(phenyl)ethanenitrile](/img/structure/B189152.png)
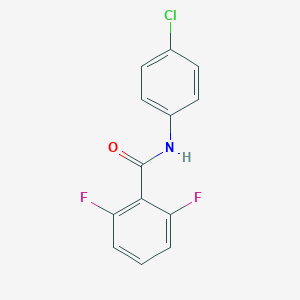

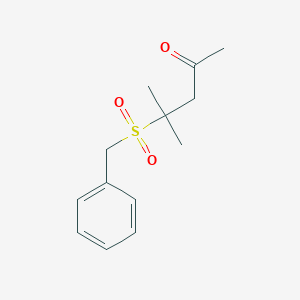
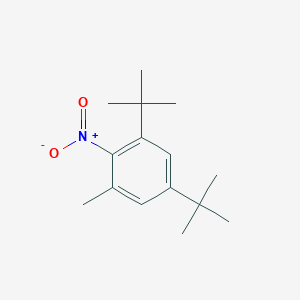
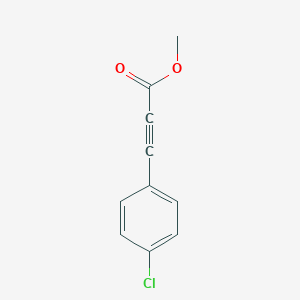

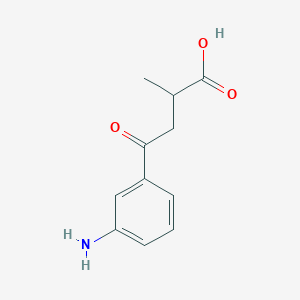

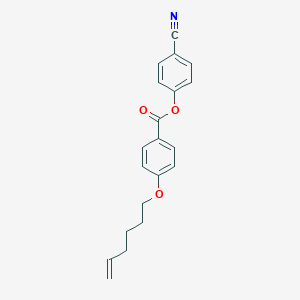

![[4-(4-Bromophenyl)phenyl] benzenesulfonate](/img/structure/B189172.png)
